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molecular formula C17H19NO3 B8127663 Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate

Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate

Cat. No. B8127663
M. Wt: 285.34 g/mol
InChI Key: XHOZLZIZBUVKFO-UHFFFAOYSA-N
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Patent
US08236826B2

Procedure details

To a suspension of 5% palladium-carbon (0.50 g) in ethanol (50 mL) was added ethyl 3-[4-(4-nitrophenoxy)phenyl]propionate (5.00 g, 15.9 mmol), and the resulting solution was subjected to catalytic reduction at atmospheric pressure and at room temperature. Once the absorption of hydrogen had stopped, the catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure, to thereby yield 4.52 g of the title compound.
Name
ethyl 3-[4-(4-nitrophenoxy)phenyl]propionate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:23]=[CH:22][C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:11][CH:10]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:11][CH:10]=2)=[CH:22][CH:23]=1 |f:2.3|

Inputs

Step One
Name
ethyl 3-[4-(4-nitrophenoxy)phenyl]propionate
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC=C(C=C2)CCC(=O)OCC)C=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to catalytic reduction at atmospheric pressure and at room temperature
CUSTOM
Type
CUSTOM
Details
Once the absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(OC2=CC=C(C=C2)CCC(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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